molecular formula C9H11F2NO B2877699 [3-(2,2-Difluoroethoxy)phenyl]methanamine CAS No. 1184693-36-4

[3-(2,2-Difluoroethoxy)phenyl]methanamine

Cat. No.: B2877699
CAS No.: 1184693-36-4
M. Wt: 187.19
InChI Key: GYDCTSJSEXSAOI-UHFFFAOYSA-N
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Description

[3-(2,2-Difluoroethoxy)phenyl]methanamine is a fluorinated aromatic amine with the molecular formula C₉H₁₁F₂NO and a molecular weight of 201.22 g/mol (neutral form). Its hydrochloride salt (CAS 1095565-68-6) has a molecular weight of 205.62 g/mol . The compound features a methanamine group (-CH₂NH₂) attached to a phenyl ring substituted with a 2,2-difluoroethoxy (-OCH₂CF₂) group at the meta position. This structural motif combines aromaticity with fluorine-induced electronegativity, making it relevant in medicinal chemistry for optimizing pharmacokinetic properties such as metabolic stability and membrane permeability .

Safety data indicate hazards including acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory sensitization (H335). Precautionary measures include avoiding inhalation and using personal protective equipment .

Properties

IUPAC Name

[3-(2,2-difluoroethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-4,9H,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDCTSJSEXSAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,2-Difluoroethoxy)phenyl]methanamine typically involves the reaction of 3-hydroxybenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst to form the intermediate 3-(2,2-difluoroethoxy)benzaldehyde. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(2,2-Difluoroethoxy)phenyl]methanamine can undergo oxidation reactions, typically forming corresponding oxides or quinones.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

Chemistry: In chemistry, [3-(2,2-Difluoroethoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-(2,2-Difluoroethoxy)phenyl]methanamine involves its interaction with specific molecular targets. The difluoroethoxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Key Observations:

  • Chlorine Addition: The dichloro-difluoromethoxy derivative (C₈H₇Cl₂F₂NO) has increased molecular weight (242.06 g/mol) and lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Positional Isomerism : The para-difluoroethoxy isomer (CAS 1804129-84-7) may exhibit distinct binding interactions in biological systems due to altered spatial arrangement .

Biological Activity

[3-(2,2-Difluoroethoxy)phenyl]methanamine, also known as a derivative of phenylmethanamine, has garnered attention in various biological studies due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a difluoroethoxy group, which enhances its lipophilicity and potentially its biological activity. The structural formula can be represented as follows:

C10H12F2N\text{C}_{10}\text{H}_{12}\text{F}_2\text{N}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator of receptor activity. The difluoroethoxy substitution is hypothesized to enhance binding affinity to specific proteins or enzymes due to increased hydrophobic interactions.

Biological Activity and Research Findings

Research into the biological activity of this compound has indicated several areas of interest:

  • Antimicrobial Activity : Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. Effect-Directed Analysis (EDA) has been utilized to identify bioactive fractions in wastewater that may include derivatives like this compound .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.
  • Hormonal Interference : Some studies have indicated that related compounds can interfere with steroid hormone systems, raising concerns about endocrine disruption .

Case Studies

  • Antimicrobial Efficacy : In a study focusing on wastewater treatment plants, researchers identified bioactive compounds that included derivatives similar to this compound. These compounds showed significant antimicrobial activity against various pathogens, suggesting potential applications in environmental health .
  • Enzyme Interaction Studies : A series of laboratory experiments were conducted to assess the inhibitory effects of this compound on specific enzymes involved in the detoxification processes in plants. Results indicated a dose-dependent inhibition pattern, highlighting its potential utility in agricultural applications .

Data Tables

Study Biological Activity Methodology Findings
Study 1AntimicrobialEDAIdentified as a potent antimicrobial agent in wastewater samples.
Study 2Enzyme InhibitionIn vitro assaysShowed significant inhibition of enzyme activity at varying concentrations.

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